2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

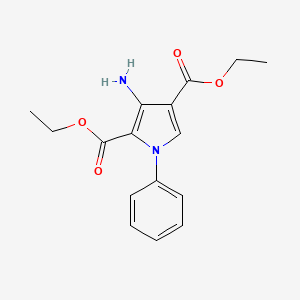

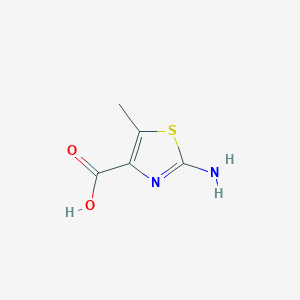

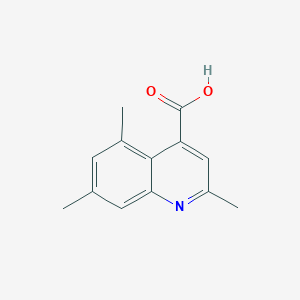

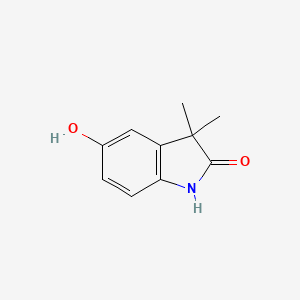

The molecular formula of 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid is C6H8N2O2S . It is a derivative of thiazoline, an intermediate in the industrial synthesis of L-cysteine, an amino acid .Chemical Reactions Analysis

2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .Physical And Chemical Properties Analysis

2-Aminothiazoles are light yellow crystals . They possess an odor similar to pyridine and are soluble in water, alcohols, and diethyl ether .Aplicaciones Científicas De Investigación

Application in Parkinson’s Disease Treatment

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

The compound “2-amino-thiazole” is structurally similar to dopamine’s catechol ring and is a part of Pramipexole, a medication used in the treatment of Parkinson’s disease .

Methods of Application or Experimental Procedures

The compound is used as a part of the chemical structure of Pramipexole. The specific methods of synthesis and application would be proprietary to the pharmaceutical company producing the medication.

Results or Outcomes

Pramipexole, which contains the 2-amino-thiazole moiety, has shown dopamine D2 agonist activity and is used in the treatment of Parkinson’s disease .

Application in Cancer Research

Specific Scientific Field

Oncology and Pharmacology

Summary of the Application

A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and showed good anti-proliferative effects on human K563 leukemia cells .

Methods of Application or Experimental Procedures

The compound is used as a part of the chemical structure of these derivatives. The specific methods of synthesis and application would be proprietary to the research institution conducting the study.

Results or Outcomes

The synthesized series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .

Application in Hyperthyroidism Treatment

Specific Scientific Field

Endocrinology and Pharmacology

Summary of the Application

2-Aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

Methods of Application or Experimental Procedures

The compound is used as a thyroid inhibitor. The specific methods of application would be proprietary to the pharmaceutical company producing the medication.

Results or Outcomes

2-Aminothiazole has shown potential in the treatment of hyperthyroidism .

Application in Antibacterial, Antifungal, Anti-HIV, Antioxidant, Antitumor, Anthelmintic, Anti-inflammatory & Analgesic Agents

Specific Scientific Field

Pharmacology

Summary of the Application

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Results or Outcomes

The synthesized series of 2-amino-thiazole derivatives showed promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Application in the Synthesis of Diverse Heterocyclic Analogues

Specific Scientific Field

Organic Chemistry and Pharmacology

Summary of the Application

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .

Methods of Application or Experimental Procedures

The compound is used as a starting material in the synthesis of diverse range of heterocyclic analogues. The specific methods of synthesis would be proprietary to the research institution conducting the study.

Results or Outcomes

The synthesized series of heterocyclic analogues showed promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Application in the Synthesis of Azo Dyes

Specific Scientific Field

Organic Chemistry and Textile Industry

Summary of the Application

2-Aminothiazole-5-carboxaldehyde, a derivative of 2-aminothiazole, can be used in the synthesis of cationic, delocalized azo dyes .

Methods of Application or Experimental Procedures

The compound is used as a starting material in the synthesis of azo dyes. The specific methods of synthesis would be proprietary to the research institution conducting the study.

Results or Outcomes

The synthesized azo dyes showed promising applications in the textile industry .

Direcciones Futuras

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This information will be useful for future innovation .

Propiedades

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANOAVDEBKXEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363774 |

Source

|

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

688064-14-4 |

Source

|

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)

methanone](/img/structure/B1270661.png)